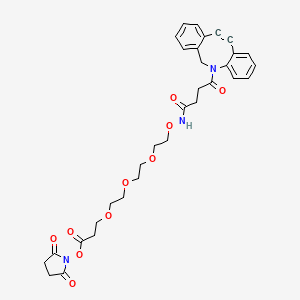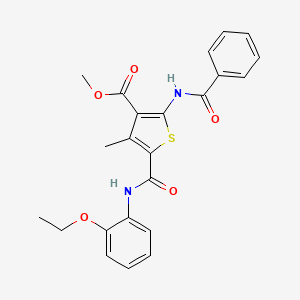
(R)-n-(1-hydroxypropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-n-(1-hydroxypropan-2-yl)benzamide is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a benzamide group attached to a hydroxypropan-2-yl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-n-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with ®-1-amino-2-propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of ®-n-(1-hydroxypropan-2-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-n-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of ®-n-(1-oxopropan-2-yl)benzamide.
Reduction: Formation of ®-n-(1-aminopropan-2-yl)benzamide.
Substitution: Formation of ®-n-(1-chloropropan-2-yl)benzamide.
Scientific Research Applications
®-n-(1-hydroxypropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets in the body. It can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxy group allows for hydrogen bonding with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-1-hydroxypropan-2-yl 4-methylbenzenesulfonate
- ®-benzyl (1-hydroxypropan-2-yl)carbamate
Uniqueness
®-n-(1-hydroxypropan-2-yl)benzamide is unique due to its specific structural features, including the benzamide group and the chiral hydroxypropan-2-yl moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
RGVIMILWECPVOH-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CO)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)




![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)
